1-Propan-2-ylpiperidine-4-sulfonamide
Description
Properties
IUPAC Name |
1-propan-2-ylpiperidine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)10-5-3-8(4-6-10)13(9,11)12/h7-8H,3-6H2,1-2H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSSXGAVIFGQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propan-2-ylpiperidine-4-sulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-4-sulfonic acid with propan-2-ylamine under specific reaction conditions, such as the use of coupling agents like carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-Propan-2-ylpiperidine-4-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfonyl compounds.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Propan-2-ylpiperidine-4-sulfonamide has several scientific research applications across different fields:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: It can be explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: The compound may find applications in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Propan-2-ylpiperidine-4-sulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues from Patent Literature (EP 2402347 A1)
Key compounds from EP 2402347 A1 include:
Key Differences :
- Backbone Rigidity : Compound 1 employs a diazabicycloheptane core, conferring conformational restraint, whereas 1-Propan-2-ylpiperidine-4-sulfonamide utilizes a simpler piperidine ring, offering greater rotational flexibility.
- Synthetic Complexity: Compounds like 1 and 2 require multi-step syntheses involving thienopyrimidine or indazole coupling, whereas this compound’s synthesis likely focuses on piperidine functionalization .
Table 1: Comparative Properties
Research Implications and Limitations
- Data Gaps: Limited experimental data (e.g., IC₅₀, solubility) for the target compound necessitate further studies. Structural comparisons rely on inferred trends from related molecules.
- Synthetic Challenges : underscores the complexity of introducing multiple substituents to piperidine, suggesting that this compound’s synthesis may require optimized protecting-group strategies .
Biological Activity
1-Propan-2-ylpiperidine-4-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its biological activity linked to its sulfonamide moiety. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 246.32 g/mol. The compound features a piperidine ring substituted with an isopropyl group and a sulfonamide group, which is critical for its biological activity.
Sulfonamide Inhibition : The primary mechanism by which sulfonamides exert their biological effects is through the inhibition of dihydropteroate synthase (DHPS), an enzyme pivotal in bacterial folate synthesis. This inhibition leads to bacteriostatic effects, making sulfonamides effective against a range of bacterial infections.
Enzyme Interaction : this compound has shown interactions with various enzymes, suggesting potential roles in modulating enzyme activity. Its structural characteristics enhance binding affinity to biological targets, which may influence pharmacological profiles.
Antibacterial Activity
The antibacterial properties of this compound are primarily attributed to its ability to inhibit bacterial growth through the aforementioned mechanism. Studies indicate that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) in the range of 2–4 µg/mL against standard strains of bacteria, demonstrating significant antibacterial potential .
Antiviral Potential
Recent research has explored the antiviral applications of piperidine derivatives, including this compound. The compound has shown promise in inhibiting viral replication in vitro, particularly against viruses that rely on specific enzymatic pathways for their lifecycle .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Standard bacterial strains | 2–4 | |
| Antiviral | Viral replication assays | Varies | |
| Enzyme inhibition | Dihydropteroate synthase | Inhibition observed |
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of piperidine derivatives, this compound was tested against multiple strains of Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to established sulfonamide antibiotics. This suggests its potential as a therapeutic agent in treating bacterial infections resistant to conventional treatments .
Case Study: Antiviral Activity Against DENV
Another investigation focused on the antiviral properties of piperidine derivatives against Dengue Virus (DENV). The study demonstrated that compounds structurally related to this compound showed synergistic antiviral activity when combined with existing antiviral agents. This highlights the compound's potential for further development as a therapeutic option for viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
